N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide
Description
N-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a benzo[d][1,3]dioxol-5-yl group and at position 2 with a propionamide moiety. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a common pharmacophore known for enhancing metabolic stability and binding affinity in drug design, while the 1,3,4-oxadiazole ring contributes to π-π stacking interactions and hydrogen bonding in biological targets . The propionamide side chain may influence solubility and pharmacokinetic properties compared to shorter-chain amides (e.g., acetamide derivatives) .
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-2-10(16)13-12-15-14-11(19-12)7-3-4-8-9(5-7)18-6-17-8/h3-5H,2,6H2,1H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSCSCMSQHEYRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the oxadiazole ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the benzo[d][1,3]dioxole and oxadiazole moieties: This step involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing their normal function.
Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide, enabling comparative analysis of physicochemical and biological properties:
Key Comparisons
Core Heterocycle Variations: The 1,3,4-oxadiazole core in the target compound offers greater metabolic stability compared to the 1,2,4-oxadiazole isomer (e.g., 5g ), which is more prone to ring-opening reactions.
Substituent Effects: The benzo[d][1,3]dioxol-5-yl group is conserved across multiple analogues (e.g., D14, ASN90, 5h), suggesting its role in improving blood-brain barrier permeability . Propionamide vs.
5h at 93% ), suggesting optimization challenges in cyclocondensation or coupling steps.
Biological Activity :
- While the target compound’s activity is unreported, ASN90 demonstrates potent O-GlcNAcase inhibition, implying that the benzo[d][1,3]dioxol-5-yl-1,3,4-oxadiazole scaffold could be tailored for neurodegenerative targets.
- D14 and D15 exhibit moderate anticancer activity, linked to their dienamide backbone, which is absent in the target compound.
Research Findings and Data Tables
Physicochemical Properties
*Calculated using ChemDraw.
Spectroscopic Data Comparison
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial properties and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a benzo[d][1,3]dioxole moiety and an oxadiazole ring. The molecular formula is , with a molecular weight of approximately 248.25 g/mol. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with hydrazine or other nitrogen sources to form the oxadiazole ring. Subsequent acylation with propionic acid derivatives yields the final product. Characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal species.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
| Aspergillus niger | 256 |
The above table summarizes the MIC values indicating that the compound exhibits moderate to significant antimicrobial activity.
The proposed mechanism of action for this compound involves disruption of microbial cell membranes and interference with metabolic processes. The presence of the oxadiazole ring is believed to enhance lipophilicity, facilitating better penetration through cellular membranes.
Case Studies and Research Findings
A notable study conducted by Kannan et al. (2024) investigated various derivatives of benzo[d][1,3]dioxole and their metal complexes. The findings indicated that modifications to the dioxole structure significantly influenced antimicrobial efficacy. The study highlighted that metal chelation could enhance biological activity by improving solubility and membrane permeability.
Key Findings:
- Enhanced Activity: Metal complexes derived from this compound exhibited higher antibacterial activity compared to the free ligand.
- Synergistic Effects: Combinations with conventional antibiotics showed synergistic effects against resistant strains.
- Safety Profile: Preliminary toxicity assessments indicated a favorable safety profile at therapeutic doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
